![molecular formula C18H21N3O3S B5802328 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, also known as CPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSB is a potent and selective inhibitor of a specific protein called heat shock protein 90 (HSP90), which plays a crucial role in various cellular processes.
Wirkmechanismus
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is a chaperone protein that helps in the folding and stabilization of many client proteins, including several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been shown to have potent anticancer activity in preclinical studies. It has been demonstrated to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HSP90. It has also been shown to have good pharmacokinetic properties, which is essential for its potential use as a therapeutic agent. However, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide also has some limitations, including its complex synthesis method and its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide. One potential direction is to evaluate its efficacy in clinical trials as a potential anticancer agent. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a potent and selective inhibitor of HSP90, which has shown promising results in preclinical studies as a potential anticancer agent. Its complex synthesis method and potential toxicity need to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential use in other diseases and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the final purification of the product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a complex process that requires a high level of expertise and precision.
Wissenschaftliche Forschungsanwendungen
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, thereby inhibiting tumor growth. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUOAOYKHMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)
![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)
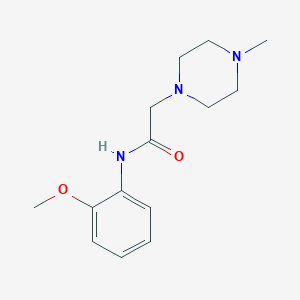
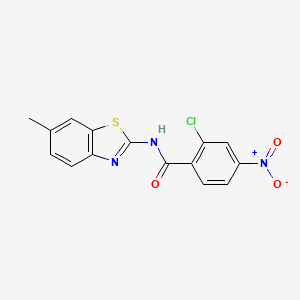
![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
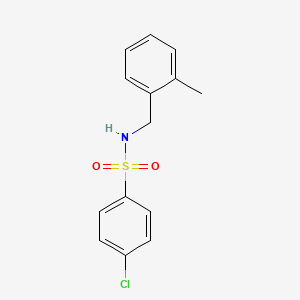
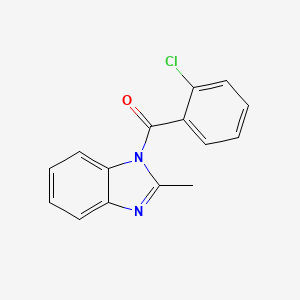
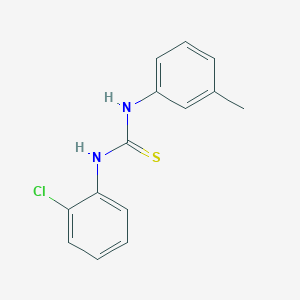
![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)